Cas no 3167-10-0 (2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride)

2-(2,4,6-Trimethylphenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative with a hydrochloride salt formulation, enhancing its stability and solubility for synthetic applications. The compound features a trimethylphenyl group, which influences steric and electronic properties, making it useful in pharmaceutical and organic synthesis as an intermediate or building block. Its crystalline form ensures consistent purity, while the hydrochloride salt improves handling and storage. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its structural rigidity and potential for further functionalization. Suitable for controlled reactions, it offers reliability in research and industrial processes requiring precise aromatic amine derivatives.
2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride structure
3167-10-0 structure
Product name:2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride
CAS No:3167-10-0
MF:C11H18ClN
MW:199.720322132111
CID:309499
PubChem ID:24884535

2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,2,4,6-trimethyl-, hydrochloride (1:1)
    • 2-(2,4,6-trimethylphenyl)ethanamine,hydrochloride
    • 2,4,6-Trimethylbenzeneethanamine hydrochloride
    • 2,4,6-Trimethyl-phenaethylamin,Hydrochlorid
    • 2,4,6-Trimethylphenethylamine hydrochloride
    • J-018509
    • EN300-115594
    • NSC93689
    • 2,4,6-Trimethylphenethylamine hydrochlo
    • NSC-93689
    • 3167-10-0
    • SCHEMBL21879611
    • DTXSID00637613
    • 2-(2,4,6-Trimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
    • 2-(2,4,6-trimethylphenyl)ethanamine;hydrochloride
    • 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride
    • G29479
    • 2 4 6-TRIMETHYLPHENETHYLAMINE HYDROCHLO&
    • MDL: MFCD04039744
    • Inchi: InChI=1S/C11H17N/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5,12H2,1-3H3
    • InChI Key: QUIIKTQSGAWIAC-UHFFFAOYSA-N
    • SMILES: NCCC1=C(C)C=C(C)C=C1C

Computed Properties

  • Exact Mass: 199.11300
  • Monoisotopic Mass: 199.113
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26A^2

Experimental Properties

  • Density: 0.934
  • Melting Point: 296-305 °C
  • Boiling Point: 263.4°Cat760mmHg
  • Flash Point: 109.5°C
  • Refractive Index: 1.528
  • PSA: 26.02000
  • LogP: 3.61530

2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride Customs Data

  • HS CODE:2921199090
  • Customs Data:

    China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-115594-0.25g
2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride
3167-10-0 95%
0.25g
$51.0 2023-11-13
Enamine
EN300-115594-10.0g
2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride
3167-10-0 95%
10.0g
$642.0 2023-02-18
Enamine
EN300-115594-0.5g
2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride
3167-10-0 95%
0.5g
$80.0 2023-11-13
TRC
B588218-100mg
2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride
3167-10-0
100mg
$ 50.00 2022-06-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
661651-10G
2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride
3167-10-0 97%
10G
¥9693.19 2022-02-24
Enamine
EN300-115594-5g
2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride
3167-10-0 95%
5g
$325.0 2023-11-13
1PlusChem
1P003G4H-500mg
2,4,6-Trimethylphenethylamine hydrochloride
3167-10-0 95%
500mg
$156.00 2024-05-05
Aaron
AR003GCT-10g
2,4,6-Trimethylphenethylamine hydrochloride
3167-10-0 95%
10g
$739.00 2023-12-14
A2B Chem LLC
AB60065-1g
2,4,6-Trimethylphenethylamine hydrochloride
3167-10-0 97%
1g
$401.00 2024-04-20
Aaron
AR003GCT-1g
2,4,6-Trimethylphenethylamine hydrochloride
3167-10-0 95%
1g
$167.00 2025-01-22

Additional information on 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride

Introduction to 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride (CAS No. 3167-10-0)

2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride, identified by the Chemical Abstracts Service registry number 3167-10-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of substituted amines and has garnered attention due to its structural uniqueness and potential applications in medicinal chemistry. The presence of a tri-substituted aromatic ring enhances its pharmacological relevance, making it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride consists of an ethylamine moiety attached to a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions. This configuration imparts specific steric and electronic properties that influence its reactivity and biological activity. The hydrochloride salt form increases its solubility in aqueous systems, facilitating its use in various pharmaceutical formulations.

Recent advancements in drug discovery have highlighted the importance of structurally diverse amines in addressing complex diseases. 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride has been explored as a building block for designing molecules with enhanced binding affinity and selectivity. Its aromatic system provides a scaffold for further functionalization, enabling chemists to tailor properties such as lipophilicity and metabolic stability.

In the realm of medicinal chemistry, this compound has been investigated for its potential role in modulating enzymatic pathways and receptor interactions. Studies have suggested that derivatives of 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and neurodegenerative disorders. The methyl groups on the aromatic ring contribute to steric hindrance, which can be leveraged to optimize binding interactions with biological targets.

The synthesis of 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include nucleophilic substitution reactions followed by salt formation to yield the hydrochloride derivative. Advances in catalytic methods have improved the efficiency and scalability of these processes, making the compound more accessible for research purposes.

From a computational chemistry perspective, the electronic properties of 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride have been scrutinized using density functional theory (DFT) calculations. These studies provide insights into its interaction with biological molecules and help predict its pharmacokinetic behavior. The optimized molecular structures derived from such computations are invaluable for guiding experimental design and improving drug-like properties.

The pharmaceutical industry continues to explore novel applications for 2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride, particularly in the development of small-molecule drugs targeting central nervous system disorders. Preclinical studies have demonstrated promising results in animal models, where derivatives of this compound have shown efficacy in reducing symptomatology associated with certain neurological conditions. These findings underscore the need for further investigation into its therapeutic potential.

In conclusion,2-(2,4,6-trimethylphenyl)ethan-1-amine hydrochloride (CAS No. 3167-10-0) represents a versatile and pharmacologically relevant compound. Its unique structural features make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research progresses,this compound is expected to play an increasingly important role in the development of next-generation therapeutics.

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